molecular formula C14H17N3 B12845792 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B12845792
M. Wt: 227.30 g/mol
InChI Key: ZFQWLGNAPTYXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and related heterocyclic compounds with fused ring systems.

Uniqueness

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific structural features, such as the benzyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-benzyl-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C14H17N3/c1-14(2)13-12(8-15-16-13)10-17(14)9-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,15,16)

InChI Key

ZFQWLGNAPTYXKU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1CC3=CC=CC=C3)C=NN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.